molecular formula C15H21N3O2S B5513819 N-cyclohexyl-2-(3-methoxybenzoyl)hydrazinecarbothioamide CAS No. 299923-32-3

N-cyclohexyl-2-(3-methoxybenzoyl)hydrazinecarbothioamide

Cat. No. B5513819
CAS RN: 299923-32-3
M. Wt: 307.4 g/mol
InChI Key: JUQMUSXYQBAIAP-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(3-methoxybenzoyl)hydrazinecarbothioamide, also known as CMH, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. CMH is a thiosemicarbazone derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(3-methoxybenzoyl)hydrazinecarbothioamide is not fully understood, but it is thought to involve the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. N-cyclohexyl-2-(3-methoxybenzoyl)hydrazinecarbothioamide has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(3-methoxybenzoyl)hydrazinecarbothioamide has been shown to have several biochemical and physiological effects. In addition to its anticancer and radioprotective effects, N-cyclohexyl-2-(3-methoxybenzoyl)hydrazinecarbothioamide has been shown to have anti-inflammatory and antioxidant properties. N-cyclohexyl-2-(3-methoxybenzoyl)hydrazinecarbothioamide has also been shown to inhibit the activity of matrix metalloproteinases, enzymes that are involved in the degradation of extracellular matrix proteins.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclohexyl-2-(3-methoxybenzoyl)hydrazinecarbothioamide in lab experiments is its potential as an anticancer agent. N-cyclohexyl-2-(3-methoxybenzoyl)hydrazinecarbothioamide has been shown to be effective against various cancer cell lines and may have fewer side effects than traditional chemotherapy drugs. Additionally, N-cyclohexyl-2-(3-methoxybenzoyl)hydrazinecarbothioamide has been shown to protect normal cells from radiation-induced damage, making it a potential radioprotective agent.
One limitation of using N-cyclohexyl-2-(3-methoxybenzoyl)hydrazinecarbothioamide in lab experiments is its potential toxicity. N-cyclohexyl-2-(3-methoxybenzoyl)hydrazinecarbothioamide has been shown to have cytotoxic effects on normal cells at high concentrations. Additionally, the mechanism of action of N-cyclohexyl-2-(3-methoxybenzoyl)hydrazinecarbothioamide is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for research on N-cyclohexyl-2-(3-methoxybenzoyl)hydrazinecarbothioamide. One area of research is the development of more efficient synthesis methods for N-cyclohexyl-2-(3-methoxybenzoyl)hydrazinecarbothioamide. Another area of research is the investigation of the mechanism of action of N-cyclohexyl-2-(3-methoxybenzoyl)hydrazinecarbothioamide, which may lead to the development of more effective anticancer agents. Additionally, the potential use of N-cyclohexyl-2-(3-methoxybenzoyl)hydrazinecarbothioamide as a radioprotective agent warrants further investigation. Finally, the development of N-cyclohexyl-2-(3-methoxybenzoyl)hydrazinecarbothioamide derivatives with improved efficacy and reduced toxicity is an area of ongoing research.
Conclusion:
In conclusion, N-cyclohexyl-2-(3-methoxybenzoyl)hydrazinecarbothioamide, or N-cyclohexyl-2-(3-methoxybenzoyl)hydrazinecarbothioamide, is a chemical compound that has potential applications in scientific research. N-cyclohexyl-2-(3-methoxybenzoyl)hydrazinecarbothioamide has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. N-cyclohexyl-2-(3-methoxybenzoyl)hydrazinecarbothioamide has shown promise as an anticancer and radioprotective agent, but further research is needed to fully understand its potential applications.

Synthesis Methods

N-cyclohexyl-2-(3-methoxybenzoyl)hydrazinecarbothioamide can be synthesized through various methods, including the reaction of cyclohexylamine with 3-methoxybenzoylhydrazinecarbothioamide in the presence of a reducing agent such as sodium borohydride. Other methods involve the reaction of cyclohexanone with 3-methoxybenzoylhydrazinecarbothioamide in the presence of a catalyst such as hydrochloric acid. The purity and yield of N-cyclohexyl-2-(3-methoxybenzoyl)hydrazinecarbothioamide can be improved through recrystallization or column chromatography.

Scientific Research Applications

N-cyclohexyl-2-(3-methoxybenzoyl)hydrazinecarbothioamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. N-cyclohexyl-2-(3-methoxybenzoyl)hydrazinecarbothioamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-cyclohexyl-2-(3-methoxybenzoyl)hydrazinecarbothioamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-cyclohexyl-2-(3-methoxybenzoyl)hydrazinecarbothioamide has been studied for its potential use as a radioprotective agent, as it has been shown to protect normal cells from radiation-induced damage.

properties

IUPAC Name

1-cyclohexyl-3-[(3-methoxybenzoyl)amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S/c1-20-13-9-5-6-11(10-13)14(19)17-18-15(21)16-12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,17,19)(H2,16,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQMUSXYQBAIAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NNC(=S)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101170487
Record name 3-Methoxybenzoic acid 2-[(cyclohexylamino)thioxomethyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101170487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclohexyl-2-(3-methoxybenzoyl)hydrazinecarbothioamide

CAS RN

299923-32-3
Record name 3-Methoxybenzoic acid 2-[(cyclohexylamino)thioxomethyl]hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=299923-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxybenzoic acid 2-[(cyclohexylamino)thioxomethyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101170487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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